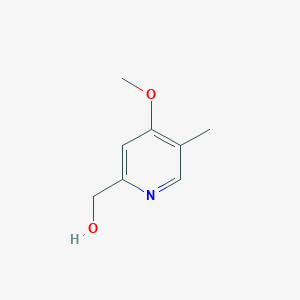
6-Chloro-4-methoxy-3-phenylpyridazine
Vue d'ensemble
Description
6-Chloro-4-methoxy-3-phenylpyridazine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol. It is a herbicide and chemical transformation product . It is used to control broad-leaved weeds including nightshade, cleavers, nettles, chickweed, dead-nettle, fathen, ragweed, and grasses including barnyard grass, crabgrass, and foxtail .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring with a chlorine atom at the 6th position, a methoxy group at the 4th position, and a phenyl group at the 3rd position .Physical And Chemical Properties Analysis
This compound is very slightly soluble (0.73 g/L at 25 ºC) and has a density of 1.245±0.06 g/cm3 (20 ºC 760 Torr) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Regioselective Introduction of Functional Groups : Research demonstrated regioselective introduction of various groups, like methoxy, into pyridazines, including 6-Chloro-4-methoxy-3-phenylpyridazine. This process involves nucleophilic substitution and forms compounds like monomercapto and mono-thiopyridazines (Olesen, Kappe, & Becher, 1988).
Large-Scale Synthesis Techniques : Another study developed a large-scale synthesis process for this compound. This synthesis used techniques like protection of pyridazinone nitrogen and selective displacement to achieve high yields (Bryant, Kunng, & South, 1995).
Synthesis of Acyclo-C-Nucleosides : The compound has been used in the synthesis of acyclo-C-nucleosides, starting from variated oxazinones. This involves Diels-Alder reactions and nucleophilic substitution for introducing sugar moieties (Meerpoel, Joly, & Hoornaert, 1993).
Applications in Medicinal Chemistry
Potential Anti-inflammatory and Analgesic Agents : Pyridazinone derivatives, including those related to this compound, have been synthesized and evaluated for anti-inflammatory and analgesic activities. They showed potential with minimal side effects (Sharma & Bansal, 2016).
Synthesis of Antibacterial Compounds : Another research explored the synthesis of novel thieno[2,3-c]pyridazines, using a compound related to this compound as a starting material. These compounds showed significant antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Photophysical Properties and Applications
Phosphorescent Iridium Complexes : The compound has been used in synthesizing phosphorescent iridium complexes. These complexes displayed bright orange to red luminescence, influenced by ancillary ligands (Lee et al., 2005).
Spectroscopic Properties for Molecular Analysis : Detailed spectroscopic analysis of 3-chloro-6-methoxypyridazine, a related compound, was conducted to understand its structural, vibrational, electronic, and NMR spectral properties. This analysis aids in molecular characterization and understanding of similar compounds (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Photochemical Studies : Photolyses of related pyridazines, including 3-chloro-6-phenylpyridazine, have been studied for understanding their behavior under specific conditions. This research adds to the knowledge of pyridazine chemistry, applicable to this compound (Tsuchiya, Arai, Kawamura, & Igeta, 1972).
Propriétés
IUPAC Name |
6-chloro-4-methoxy-3-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-7-10(12)13-14-11(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPPLPQPYYLNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559308 | |
| Record name | 6-Chloro-4-methoxy-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-02-8 | |
| Record name | 6-Chloro-4-methoxy-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


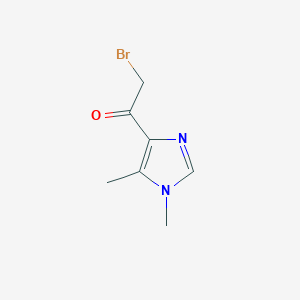
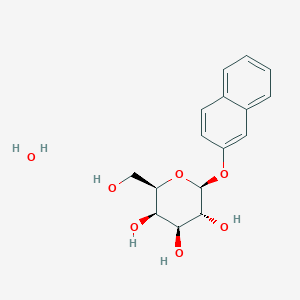
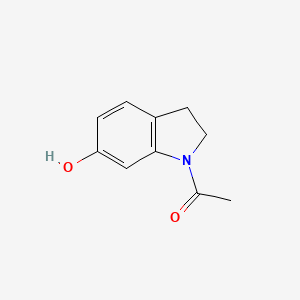
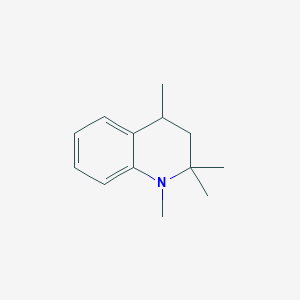


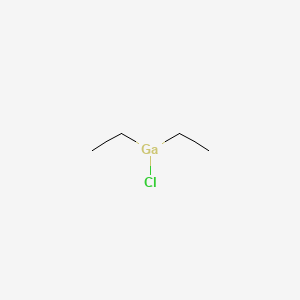

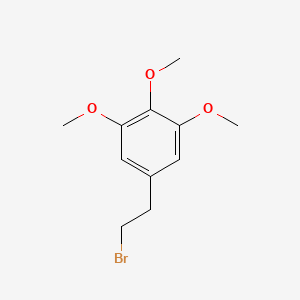
![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)

![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)
![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)
